Apararenone Apararenone Apararenone, also known as MT-3995, is a selective aldosterone receptor antagonist developed by Mitsubishi Tanabe Pharma, for the treatment of diabetic nephropathy. The compound is thought to reduce renal tissue damage by preventing proteinuria.
Brand Name: Vulcanchem
CAS No.: 945966-46-1
VCID: VC0519092
InChI: InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3
SMILES: CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol

Apararenone

CAS No.: 945966-46-1

Cat. No.: VC0519092

Molecular Formula: C17H17FN2O4S

Molecular Weight: 364.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Apararenone - 945966-46-1

Specification

CAS No. 945966-46-1
Molecular Formula C17H17FN2O4S
Molecular Weight 364.4 g/mol
IUPAC Name N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide
Standard InChI InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3
Standard InChI Key AZNHWXAFPBYFGH-UHFFFAOYSA-N
SMILES CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
Canonical SMILES CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C
Appearance Solid powder

Introduction

Pharmacological Profile

Mechanism of Action

Apararenone competitively inhibits aldosterone binding to the MR, blocking subsequent translocation to the nucleus and pro-fibrotic gene activation. In vitro studies demonstrate complete suppression of fludrocortisone-induced urinary sodium/potassium ratio decreases at plasma concentrations ≥50 ng/mL . The drug's active metabolite (1118174) contributes 15–20% of total pharmacological activity, with an elimination half-life of 1,200 hours enabling sustained receptor blockade .

Pharmacokinetics

Dose-proportional pharmacokinetics were observed across single (3.75–640 mg) and multiple (2.5–20 mg/day) dosing regimens :

Parameter10 mg (n=8)20 mg (n=8)40 mg (n=8)
Cₘₐₓ (ng/mL)160.5 ± 21310.8 ± 55544.1 ± 89
AUC₀–₂₄ (ng·h/mL)2,867 ± 5225,479 ± 93210,022 ± 2,718
t₁/₂ (h)282 ± 74285 ± 93275 ± 99

Race, sex, and age (18–65 years) showed no clinically relevant impact on exposure variability (<20%) . Concomitant food intake increased bioavailability by 30%, supporting administration with meals to enhance consistency .

Clinical Efficacy in Diabetic Nephropathy

Phase 2 Trial Design

A 24-week double-blind study randomized 248 stage 2 diabetic nephropathy patients (UACR 30–350 mg/g) to apararenone (2.5, 5, 10 mg) or placebo, all receiving background ACEi/ARB therapy . The extension phase provided 28-week safety data, with UACR remission (≤30 mg/g) as a secondary endpoint .

Albuminuria Reduction

All apararenone doses demonstrated significant UACR reductions versus placebo at 24 weeks :

DoseUACR % Baseline (95% CI)P-value vs Placebo
2.5 mg62.9% (54.6–72.5)<0.001
5 mg50.8% (44.1–58.4)<0.001
10 mg46.5% (40.4–53.5)<0.001
Placebo113.7% (98.5–131.2)

Notably, 38% of 10 mg recipients achieved UACR remission versus 12% in placebo (P<0.01) . The effect size correlated with baseline UACR, showing greater relative reductions in patients with higher albuminuria (≥150 mg/g: 58% vs 42% in <150 mg/g subgroup) .

Event2.5 mg (n=62)5 mg (n=64)10 mg (n=62)Placebo (n=60)
Any AE48%53%52%55%
Hyperkalemia0%0%1.6%0%
Hypotension0%3.1%0%1.7%
Discontinuations0%3.1%1.6%1.7%

No serum potassium elevations ≥6.0 mEq/L occurred, contrasting with 5–8% rates reported for spironolactone in similar populations .

Renal Function Preservation

eGFR remained stable across treatment arms at 52 weeks :

DoseΔeGFR (mL/min/1.73m²)
2.5 mg-1.2 ± 2.1
5 mg-0.8 ± 1.9
10 mg-1.1 ± 2.3
Placebo-3.4 ± 2.8

This renal preservation (−1.1 vs −3.4 mL/min/1.73m², P=0.03) suggests apararenone may slow disease progression beyond albuminuria reduction .

Comparative Pharmacodynamics

Hormonal Effects

Dose-dependent increases in plasma renin activity (PRA) and aldosterone concentration (PAC) confirm apararenone's MR blockade :

DoseΔPRA (ng/mL/h)ΔPAC (pg/mL)
10 mg+2.1 ± 0.4+38 ± 12
20 mg+3.8 ± 0.6+65 ± 18
40 mg+5.2 ± 0.9+89 ± 21

These changes correlate with UACR reduction (r=0.62, P<0.01), supporting plasma biomarkers as predictors of therapeutic response .

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